4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: Thiophene undergoes successive direct lithiations followed by bromination.
Coupling with 5-chloropyridin-2-ylamine: The brominated thiophene is then coupled with 5-chloropyridin-2-ylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using suitable reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for lithiation reactions.
Bromine: Used for bromination.
Palladium catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a bromine atom and a chloropyridinyl group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C10H6BrClN2OS |
---|---|
Molecular Weight |
317.59 g/mol |
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H6BrClN2OS/c11-6-3-8(16-5-6)10(15)14-9-2-1-7(12)4-13-9/h1-5H,(H,13,14,15) |
InChI Key |
ZAOYPKBCXYXFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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